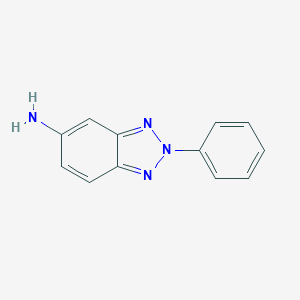

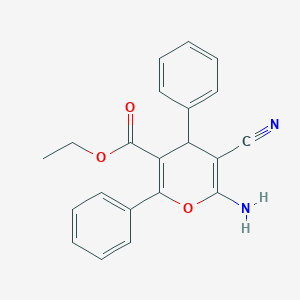

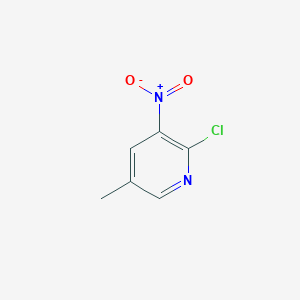

![molecular formula C13H8N2O2 B188190 Benzo[h][1,6]naphthyridine-5-carboxylic acid CAS No. 69164-28-9](/img/structure/B188190.png)

Benzo[h][1,6]naphthyridine-5-carboxylic acid

概要

説明

Benzo[h][1,6]naphthyridine-5-carboxylic acid is a class of heterocyclic compounds. It is also referred to as “benzodiazines” or “diazanaphthalenes” due to possessing a fused system of two pyridine rings . The compounds containing the naphthyridine scaffold are found in natural products (plants and marine organisms) or can be obtained synthetically .

Synthesis Analysis

The synthesis of Benzo[h][1,6]naphthyridine-5-carboxylic acid involves the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a range of primary amines . Another method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids .Molecular Structure Analysis

The molecular formula of Benzo[h][1,6]naphthyridine-5-carboxylic acid is C13H8N2O2 . It has an average mass of 224.215 Da and a monoisotopic mass of 224.058578 Da .Chemical Reactions Analysis

The reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied . For instance, 1,5-Naphthyridine-3-carboxylates were hydrolyzed to prepare the corresponding 1,5-naphthyridine-3-carboxylic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzo[h][1,6]naphthyridine-5-carboxylic acid can be found on databases like PubChem and ChemSpider .科学的研究の応用

-

Anticancer Properties

- Field : Medicinal Chemistry

- Summary : 1,6-Naphthyridines, which include “Benzo[h][1,6]naphthyridine-5-carboxylic acid”, have been found to have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . A thorough study of the anticancer activity of 1,6-naphthyridines on different cancer cell lines has been conducted .

- Methods : The anticancer activity has been correlated to 1,6-naphthyridines using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .

- Results : The results of these studies are not specified in the available resources .

-

Synthesis and Reactivity

- Field : Organic Chemistry

- Summary : The synthesis and reactivity of 1,5-naphthyridine derivatives, which are similar to 1,6-naphthyridines, have been studied extensively . These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .

- Methods : The published strategies related to the synthesis of 1,5-naphthyridines are presented followed by the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

- Results : The results of these studies are not specified in the available resources .

-

Phosphoinositide-dependent kinase-1 Inhibition

- Field : Biochemistry

- Summary : A series of novel 10-methoxy dibenzo[b,h][1,6]naphthyridinecarboxamides, which are derivatives of “Benzo[h][1,6]naphthyridine-5-carboxylic acid”, have been synthesized and evaluated for their ability to inhibit 3-phosphoinositide-dependent kinase-1 .

- Methods : The compounds were synthesized from 3-methoxyaniline by a new route .

- Results : The results of these studies are not specified in the available resources .

-

Anti-HIV Properties

- Field : Virology

- Summary : 1,6-Naphthyridines, including “Benzo[h][1,6]naphthyridine-5-carboxylic acid”, have been found to have anti-HIV properties . This suggests that they could be used in the development of new antiviral drugs .

- Methods : The anti-HIV activity has been correlated to 1,6-naphthyridines using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .

- Results : The results of these studies are not specified in the available resources .

-

Anti-Microbial Properties

- Field : Microbiology

- Summary : 1,6-Naphthyridines, including “Benzo[h][1,6]naphthyridine-5-carboxylic acid”, have been found to have anti-microbial properties . This suggests that they could be used in the development of new antibiotics .

- Methods : The anti-microbial activity has been correlated to 1,6-naphthyridines using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .

- Results : The results of these studies are not specified in the available resources .

-

Analgesic Properties

- Field : Pharmacology

- Summary : 1,6-Naphthyridines, including “Benzo[h][1,6]naphthyridine-5-carboxylic acid”, have been found to have analgesic properties . This suggests that they could be used in the development of new pain relief medications .

- Methods : The analgesic activity has been correlated to 1,6-naphthyridines using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .

- Results : The results of these studies are not specified in the available resources .

-

Anti-Inflammatory Properties

- Field : Pharmacology

- Summary : 1,6-Naphthyridines, including “Benzo[h][1,6]naphthyridine-5-carboxylic acid”, have been found to have anti-inflammatory properties . This suggests that they could be used in the development of new anti-inflammatory medications .

- Methods : The anti-inflammatory activity has been correlated to 1,6-naphthyridines using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .

- Results : The results of these studies are not specified in the available resources .

-

Anti-Oxidant Properties

- Field : Biochemistry

- Summary : 1,6-Naphthyridines, including “Benzo[h][1,6]naphthyridine-5-carboxylic acid”, have been found to have anti-oxidant properties . This suggests that they could be used in the development of new anti-oxidant supplements .

- Methods : The anti-oxidant activity has been correlated to 1,6-naphthyridines using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .

- Results : The results of these studies are not specified in the available resources .

-

Metal Complex Formation

- Field : Inorganic Chemistry

- Summary : 1,5-Naphthyridines, which are similar to 1,6-naphthyridines, have been found to form metal complexes . This suggests that “Benzo[h][1,6]naphthyridine-5-carboxylic acid” could also potentially form metal complexes .

- Methods : The formation of metal complexes has been studied using various synthetic strategies .

- Results : The results of these studies are not specified in the available resources .

Safety And Hazards

将来の方向性

The future directions of research on Benzo[h][1,6]naphthyridine-5-carboxylic acid could involve further exploration of its properties, from chemical structures and general mechanisms of action to more specialized molecular targets . The wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes .

特性

IUPAC Name |

benzo[h][1,6]naphthyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13(17)12-9-5-3-7-14-11(9)8-4-1-2-6-10(8)15-12/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTCXHGJESMLCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318167 | |

| Record name | benzo[h][1,6]naphthyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[h][1,6]naphthyridine-5-carboxylic acid | |

CAS RN |

69164-28-9 | |

| Record name | NSC326884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzo[h][1,6]naphthyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

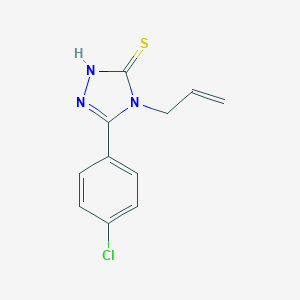

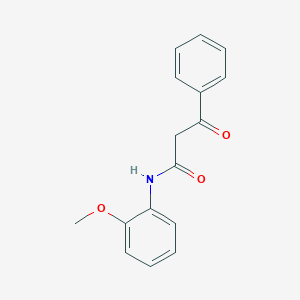

![1-Phenyl-1H-benzo[d][1,2,3]triazole](/img/structure/B188123.png)